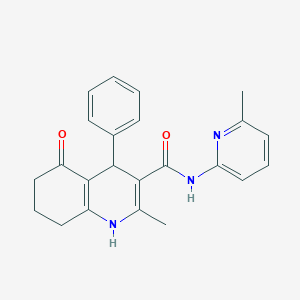

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methylpyridine with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as methanol or toluene, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of metal-free conditions and environmentally friendly reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anti-cancer properties. 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Sirtuins : Some studies suggest that the inhibition of sirtuins may play a role in the anti-cancer mechanisms of quinoline derivatives .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-468 (Breast) | 12.5 | Apoptosis |

| A498 (Renal) | 10.0 | Sirtuin Inhibition |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX) which are involved in the inflammatory process. The following points summarize its potential in this area:

- COX Inhibition : The compound acts as a selective COX-2 inhibitor which is crucial in reducing inflammation and pain .

Study 1: Evaluation of Anti-Cancer Properties

A study conducted on a series of quinoline derivatives including the target compound demonstrated promising anti-cancer activity against several human cancer cell lines. The results indicated that the compound could serve as a lead structure for further drug development aimed at treating cancers resistant to conventional therapies .

Study 2: In Silico Analysis

In silico studies have been performed to predict the interactions of this compound with G-protein coupled receptors. These studies suggested potential pathways through which the compound may exert its therapeutic effects .

Mechanism of Action

The mechanism of action of 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-N-(pyridin-2-yl)benzamide: Similar in structure but lacks the quinoline core.

3-Bromoimidazo[1,2-a]pyridine: Contains a pyridine ring but has different functional groups and a distinct core structure.

2-Methyl-N,N-bis((6-methylpyridin-2-yl)methyl)propan-2-amine: Similar pyridine rings but different overall structure and properties

Uniqueness

2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a pyridine ring and various functional groups.

Biological Activity

The compound 2-Methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a hexahydroquinoline core with several functional groups that may influence its biological activity. The molecular formula is C22H24N2O3 with a molecular weight of approximately 364.44 g/mol. The presence of a carboxamide group and a phenyl ring suggests potential interactions with biological targets.

Biological Activities

Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Compounds similar to this hexahydroquinoline derivative have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in LPS-induced RAW 264.7 macrophages. This suggests a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

-

Antimicrobial Activity :

- Certain derivatives have been tested for antimicrobial efficacy against various pathogens. The structural components of the compound may enhance its interaction with microbial targets .

Synthesis Methods

The synthesis of this compound can be approached through several methods involving multi-step organic reactions. Common techniques include:

- Condensation Reactions : These reactions typically involve the formation of the hexahydroquinoline core through cyclization processes.

- Functional Group Modifications : Subsequent modifications to introduce the methylpyridine and carboxamide functionalities are crucial for enhancing biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key aspects include:

- The position and nature of substituents on the quinoline core significantly affect biological activity.

- Variations in the phenyl or pyridine moieties can lead to different pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this class of compounds:

Properties

CAS No. |

361193-45-5 |

|---|---|

Molecular Formula |

C23H23N3O2 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C23H23N3O2/c1-14-8-6-13-19(24-14)26-23(28)20-15(2)25-17-11-7-12-18(27)22(17)21(20)16-9-4-3-5-10-16/h3-6,8-10,13,21,25H,7,11-12H2,1-2H3,(H,24,26,28) |

InChI Key |

WXFWYEUEBIQUDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC=CC=C4)C(=O)CCC3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.